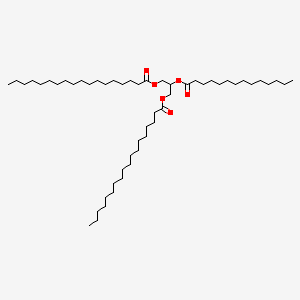

2-Myristyldistearin

描述

属性

IUPAC Name |

(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARPCPMDFOPPJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H102O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | TG(18:0/14:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Myristyldistearin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldistearin, systematically known as 1,3-Distearoyl-2-myristoyl glycerol (B35011), is a mixed-acid triglyceride. It is characterized by a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. This specific arrangement of fatty acids confers distinct physical and chemical properties that are of interest in various scientific and industrial fields, including food science and pharmaceutical formulations. As a saturated triglyceride, its metabolic fate and impact on lipid profiles are also areas of scientific investigation. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and a discussion of its general role in lipid metabolism.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] Its properties are largely dictated by its high molecular weight and the saturated nature of its constituent fatty acids.

Table 1: General Properties of this compound

| Property | Value | Source |

| Systematic Name | 1,3-Distearoyl-2-myristoyl glycerol | - |

| Common Name | This compound | - |

| Synonyms | 1,2-Stearin-2-Myristin, TG(18:0/14:0/18:0) | [1] |

| CAS Number | 57396-99-3 | [1] |

| Molecular Formula | C₅₃H₁₀₂O₆ | [1] |

| Molecular Weight | 835.4 g/mol | [1] |

| Appearance | Crystalline solid | |

| Natural Occurrence | Found in butterfat |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Chloroform | 30 mg/mL |

Thermal Properties

Table 3: Melting Points of Polymorphic Forms of the Analogous Triglyceride 1,3-Distearoyl-2-oleoylglycerol (SOS)

| Polymorphic Form | Melting Point (°C) | Source |

| α | ~22.4 | |

| β' | ~36.5 | |

| β | ~41.6 |

It is expected that this compound would exhibit a similar polymorphic behavior with a relatively high melting point due to its saturated fatty acid composition.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, established methods for the synthesis, purification, and analysis of similar mixed-acid triglycerides can be adapted.

Protocol 1: Synthesis of Mixed-Acid Triglycerides (General Procedure)

This protocol outlines a general enzymatic approach for the synthesis of structured triglycerides like this compound.

Materials:

-

Glycerol

-

Stearic Acid

-

Myristic Acid

-

Immobilized sn-1,3-specific lipase (B570770)

-

Molecular sieves (to remove water)

-

Anhydrous solvent (e.g., hexane)

Procedure:

-

Esterification: In a temperature-controlled reactor, combine glycerol, stearic acid (2 molar equivalents), and myristic acid (1 molar equivalent) in a suitable solvent.

-

Enzyme Addition: Add the immobilized sn-1,3-specific lipase to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 60-70 °C) with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Protocol 2: Purification of Triglycerides by Solvent Fractionation

This protocol describes a general method for purifying triglycerides based on their melting points.

Materials:

-

Crude triglyceride mixture

-

Acetone (B3395972) (or other suitable solvent)

-

Crystallization vessel with temperature control

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the crude triglyceride mixture in acetone at a ratio of approximately 1:5 (w/v) by warming the mixture.

-

Crystallization: Slowly cool the solution to a specific temperature to induce the crystallization of the higher-melting point triglycerides. The temperature will need to be optimized for the specific triglyceride.

-

Filtration: Separate the crystallized solid fraction from the liquid fraction by filtration.

-

Washing: Wash the collected crystals with cold acetone to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent. This process can be repeated at different temperatures to achieve higher purity.

Protocol 3: Analysis by Gas Chromatography (GC) for Fatty Acid Composition

This protocol is for the determination of the fatty acid composition of the synthesized triglyceride.

1. Preparation of Fatty Acid Methyl Esters (FAMEs):

- The triglyceride sample is first saponified with a solution of sodium hydroxide (B78521) in methanol (B129727).

- The resulting fatty acid salts are then methylated using a reagent such as boron trifluoride in methanol (BF₃-methanol) to form FAMEs.

2. GC Analysis:

- Column: A capillary column suitable for FAME analysis (e.g., a wax or polar column).

- Carrier Gas: Helium or hydrogen.

- Injector and Detector Temperature: Typically around 250°C.

- Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

- Detection: A Flame Ionization Detector (FID) is commonly used.

- Quantification: The percentage of each fatty acid is determined by the relative peak area.

Biological Context: General Metabolism of Dietary Triglycerides

While specific signaling pathways involving this compound have not been identified, its metabolic fate can be understood within the general context of dietary triglyceride metabolism. Dietary triglycerides are the main source of fatty acids for energy storage and utilization in the body. The intake of saturated fats, such as those found in this compound, can influence plasma lipid profiles.

Diagram: General Metabolic Pathway of Dietary Triglycerides

References

2-Myristyldistearin CAS number and molecular weight

An In-depth Technical Guide to 2-Myristyldistearin

This guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Section 1: Core Properties of this compound

This compound, a triacylglycerol containing myristic acid and stearic acid, is a molecule of interest in various research and development applications.[1] This section summarizes its fundamental chemical identifiers and properties.

Quantitative Data Summary

For clarity and ease of comparison, the core quantitative data for this compound are presented in the table below.

| Property | Value |

| CAS Number | 57396-99-3 |

| Molecular Weight | 835.37 g/mol |

| Molecular Formula | C₅₃H₁₀₂O₆ |

Data sourced from MedchemExpress.com[1]

Further sections of this technical guide would typically include detailed experimental protocols and discussions of relevant signaling pathways. However, publicly available information on specific, detailed experimental methodologies and established signaling pathways directly involving this compound is limited.

To illustrate the expected format for such a guide, the following sections provide a generalized experimental workflow and a hypothetical signaling pathway diagram, as requested.

Section 2: Generalized Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of a lipid compound like this compound in a cell-based assay.

Caption: A generalized workflow for in vitro analysis of this compound.

Section 3: Hypothetical Signaling Pathway

This diagram represents a hypothetical signaling pathway that could be modulated by a lipid molecule. This is a generalized representation and not based on specific experimental data for this compound.

Caption: A hypothetical signaling cascade involving a lipid molecule.

References

Solubility of 2-Myristyldistearin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Myristyldistearin (1,3-distearoyl-2-myristoyl-glycerol), a triglyceride of significant interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the known solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for solvent selection. Due to the limited availability of public quantitative data, this guide also highlights the necessity for further experimental characterization.

Introduction

This compound, also known by its synonym 1,3-Distearoyl-2-myristoyl glycerol (B35011) and abbreviated as TG(18:0/14:0/18:0), is a mixed-acid triglyceride.[1] It is composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position.[1] This specific molecular structure imparts distinct physicochemical properties that influence its behavior in various solvent systems.

The solubility of this compound is a critical parameter in numerous applications, including:

-

Pharmaceutical Formulations: As an excipient in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), its solubility in different lipids and organic solvents dictates drug loading capacity and formulation stability.

-

Material Science: In the development of phase-change materials and specialty lubricants, understanding its solubility is essential for processing and performance.

-

Food Science: As a component of certain fats and oils, its solubility characteristics affect the texture and melting properties of food products.[1]

This guide summarizes the currently available quantitative solubility data for this compound and provides detailed methodologies for researchers to determine its solubility in solvents relevant to their specific applications.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is currently limited. The following table summarizes the known data and lists other common solvents for which solubility information would be valuable. The lack of extensive data underscores the importance of the experimental protocols detailed in the subsequent section.

| Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Data Type | Reference |

| Chloroform | Halogenated Alkane | Not Specified | 30 | Quantitative | [2] |

| Methanol | Alcohol | Not Specified | Data Not Available | - | - |

| Ethanol | Alcohol | Not Specified | Data Not Available | - | - |

| Acetone | Ketone | Not Specified | Data Not Available | - | - |

| Hexane | Nonpolar Alkane | Not Specified | Data Not Available | - | - |

| Ethyl Acetate | Ester | Not Specified | Data Not Available | - | - |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | Data Not Available | - | - |

| Soybean Oil | Lipid (Triglyceride) | Not Specified | Data Not Available | - | - |

| Captex® 355 | Lipid (Triglyceride) | Not Specified | Data Not Available | - | - |

| Water | Aqueous | Not Specified | Data Not Available | - | - |

Note: The general principle of "like dissolves like" suggests that this compound, as a nonpolar lipid, will exhibit higher solubility in nonpolar organic solvents and lipids, and negligible solubility in polar solvents like water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving this compound. Below are detailed protocols for common methods used to assess the solubility of lipids.

Method 1: Equilibrium Solubility Measurement by Shake-Flask Method and HPLC Analysis

This method is considered the gold standard for determining the equilibrium solubility of a compound in a liquid solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, ethyl acetate)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Method 2: Gravimetric Method

This is a straightforward method for determining solubility in volatile organic solvents.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

-

This compound (high purity)

-

Volatile solvent of interest

-

Vials with sealed caps

-

Temperature-controlled shaker

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Equilibrium Solubility Method (3.1) to create a saturated solution at a specific temperature.

-

Sample Collection: Carefully withdraw a known mass of the clear, saturated supernatant and transfer it to a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, use a vacuum desiccator.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature, weigh the dish containing the dried solute.

-

Calculation: The solubility can be expressed as the mass of the dissolved this compound per mass of the solvent.

Method 3: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to estimate the solubility of a compound in a solid or semi-solid lipid excipient by observing the melting enthalpy depression.

Objective: To estimate the saturation solubility by analyzing the thermal behavior of mixtures.

Materials:

-

This compound

-

Solid or semi-solid lipid excipient

-

DSC instrument with aluminum pans

-

Analytical balance

Procedure:

-

Sample Preparation: Prepare a series of physical mixtures of this compound and the lipid excipient at varying concentrations (e.g., 1%, 5%, 10%, 20% w/w).

-

Melting and Equilibration: Melt each mixture to ensure homogeneity, then weigh the molten mix into DSC pans. Allow the samples to equilibrate for at least 24 hours.

-

DSC Analysis: Heat the DSC samples over a defined temperature range (e.g., from -20°C to 120°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the melting enthalpy of the lipid excipient as a function of the this compound concentration. The enthalpy will decrease as the concentration of the dissolved solute increases. The point at which the downward trend breaks or plateaus indicates the saturation solubility.

Method 4: Hot Stage Microscopy (HSM)

HSM provides a visual estimation of solubility in solid or semi-solid lipids by observing the disappearance of birefringence of crystalline material.

Objective: To visually determine the concentration range at which this compound is fully solubilized in a molten lipid.

Materials:

-

This compound

-

Solid or semi-solid lipid excipient

-

Polarized light microscope equipped with a hot stage

-

Microscope slides and coverslips

Procedure:

-

Sample Preparation: Prepare a series of mixtures of this compound and the lipid excipient at various concentrations.

-

Slide Mounting: Place a small amount of each mixture on a microscope slide and cover with a coverslip.

-

Microscopic Observation: Place the slide on the hot stage. At room temperature, crystalline material will exhibit birefringence under cross-polarized light.

-

Heating and Analysis: Heat the slide at a controlled rate. Observe the sample as it melts.

-

Below Saturation: If this compound is fully solubilized, all birefringence will disappear at a temperature above the melting point of the excipient, resulting in a dark field of view.

-

Above Saturation: If the concentration is above the saturation solubility, crystals of this compound will remain visible (exhibiting birefringence) floating in the molten lipid at temperatures above the excipient's melting point.

-

-

Determination: The highest concentration at which no birefringence is observed above the melting point provides an estimate of the saturation solubility.

Workflow for Solubility Screening

The selection of an appropriate solvent or lipid excipient is a critical step in formulation development. The following diagram illustrates a logical workflow for solubility screening.

Caption: Logical workflow for solubility screening of this compound.

Conclusion

The solubility of this compound is a fundamental property influencing its application across various scientific and industrial domains. While there is a notable scarcity of comprehensive quantitative solubility data in the public domain, this technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to perform their own determinations. By employing the methodologies outlined herein, scientists and developers can generate the critical data required for informed solvent selection, successful formulation development, and the advancement of research involving this specific triglyceride. Further research to populate the solubility of this compound in a broader range of pharmaceutically and industrially relevant solvents is highly encouraged.

References

The Elusive Triglyceride: A Technical Guide to the Natural Occurrence and Sources of 2-Myristyldistearin

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding of 2-Myristyldistearin, a specific mixed-acid triglyceride. Due to the limited direct research on this compound, this guide synthesizes information from the broader field of lipid biochemistry to infer its natural occurrence, biosynthetic pathways, and the analytical methodologies required for its study.

Introduction

This compound, also known as 1,3-Distearoyl-2-myristoylglycerol, is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. As a mixed-acid triglyceride, its physical and chemical properties are determined by this specific combination of saturated fatty acids. While individual myristic and stearic acids are ubiquitous in nature, the prevalence of this particular triglyceride is not well-documented, making it a subject of interest for specialized research in lipidomics and nutritional science.

Probable Natural Occurrence and Sources

Direct quantitative data on the natural occurrence of this compound is scarce in scientific literature. However, its presence can be inferred in natural fats and oils that are rich in both myristic acid (C14:0) and stearic acid (C18:0). Natural triglycerides are complex mixtures of different molecular species, and the specific combination of fatty acids on the glycerol backbone is a result of the substrate specificity of the enzymes involved in their biosynthesis.

Based on the fatty acid composition of various natural sources, the following are potential, albeit likely minor, sources of this compound:

-

Animal Fats: Tallow (beef and mutton fat) and lard (pork fat) contain significant amounts of stearic acid and smaller quantities of myristic acid.

-

Dairy Products: Milk fat is known for its diverse fatty acid profile, including both myristic and stearic acids.

-

Tropical Oils: Palm kernel oil and coconut oil are particularly rich in myristic acid and also contain stearic acid.

It is important to note that even in these sources, this compound would likely be a minor component among a vast array of other triglyceride molecules.

Quantitative Fatty Acid Composition of Potential Sources

For researchers investigating this compound, a thorough analysis of the triglyceride fraction of the following sources would be a logical starting point. The table below summarizes the typical percentage of myristic and stearic acid in these fats and oils.

| Fat/Oil Source | Myristic Acid (C14:0) (%) | Stearic Acid (C18:0) (%) |

| Beef Tallow | 2 - 6 | 14 - 29 |

| Lard (Pork Fat) | 1 - 2 | 5 - 16 |

| Milk Fat (Bovine) | 8 - 13 | 9 - 14 |

| Palm Kernel Oil | 14 - 18 | 1 - 3 |

| Coconut Oil | 13 - 19 | 2 - 4 |

Note: The values presented are typical ranges and can vary depending on the specific breed, feed, and growing conditions.

Biosynthesis of this compound

The biosynthesis of this compound is presumed to follow the well-established de novo pathway for triacylglycerol synthesis, known as the Kennedy pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The formation of this compound would specifically require the action of acyltransferases with a preference for myristoyl-CoA and stearoyl-CoA at distinct positions on the glycerol molecule.

The key enzymatic steps are:

-

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl group from acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid. For this compound, this would likely be a stearoyl group.

-

Acylation of Lysophosphatidic Acid: Lysophosphatidic acid acyltransferase (LPAT) transfers a second acyl group to the sn-2 position, producing phosphatidic acid. In the case of this compound, this would be a myristoyl group.

-

Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from phosphatidic acid to yield diacylglycerol (1-stearoyl-2-myristoyl-glycerol).

-

Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, transferring an acyl group to the sn-3 position of the diacylglycerol. For the synthesis of this compound, a second stearoyl group would be added.

The substrate specificities of the GPAT, LPAT, and DGAT enzymes are crucial in determining the final fatty acid composition of the triglyceride. While some acyltransferases exhibit broad specificity, others have a marked preference for certain fatty acyl-CoAs and specific positions on the glycerol backbone. The low presumed abundance of this compound suggests that the combination of enzymatic specificities required for its synthesis is not highly prevalent.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in a complex lipid mixture require a multi-step analytical approach. The following sections detail the general methodologies that would be employed.

Lipid Extraction

The initial step involves the extraction of total lipids from the source material. The choice of solvent system is critical to ensure the efficient recovery of triglycerides while minimizing the co-extraction of non-lipid contaminants.

a) For Animal Tissues:

-

Homogenization: The tissue is first homogenized to increase the surface area for solvent penetration.

-

Solvent System: A common method is the Bligh and Dyer procedure, which uses a biphasic mixture of chloroform (B151607), methanol, and water. The lipids partition into the lower chloroform phase.

-

Procedure:

-

Homogenize the tissue sample in a mixture of chloroform and methanol.

-

Add water to create a two-phase system.

-

Centrifuge to separate the phases.

-

Collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

b) For Plant Seeds and Oils:

-

Grinding/Flaking: Seeds are typically ground or flaked to disrupt the cell walls.

-

Solvent System: Hexane (B92381) is a commonly used non-polar solvent for extracting oils from seeds. For a more exhaustive extraction of all lipid classes, a chloroform/methanol mixture can be used.

-

Procedure:

-

Grind the seeds into a fine powder.

-

Extract the powder with hexane or a chloroform/methanol mixture, often using a Soxhlet apparatus for continuous extraction.

-

Filter the extract to remove solid residues.

-

Evaporate the solvent to yield the crude oil or total lipid extract.

-

Separation and Identification of Triglycerides

Following extraction, the complex mixture of triglycerides needs to be separated and the individual components identified. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for this purpose.

a) High-Performance Liquid Chromatography (HPLC):

-

Principle: Reversed-phase HPLC separates triglycerides based on their partition number (PN), which is related to the chain length and degree of unsaturation of the fatty acyl chains.

-

Stationary Phase: A C18 column is typically used.

-

Mobile Phase: A gradient of non-polar solvents, such as acetonitrile (B52724) and isopropanol (B130326) or dichloromethane, is employed.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) is used for detection, as triglycerides lack a strong UV chromophore.

-

Identification: Identification of this compound would be based on its retention time relative to known standards.

b) Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interaction with the stationary phase. Mass spectrometry then fragments the eluted compounds, providing a unique mass spectrum for identification.

-

Sample Preparation: Triglycerides are not sufficiently volatile for direct GC analysis. They are typically transesterified to fatty acid methyl esters (FAMEs) to analyze the overall fatty acid composition. For intact triglyceride analysis, high-temperature GC is required.

-

GC Conditions (for intact TAGs):

-

Column: A high-temperature, non-polar capillary column.

-

Injector: Cool on-column or programmed temperature vaporization (PTV) inlet to prevent thermal degradation.

-

Temperature Program: A high-temperature program reaching up to 380°C.

-

-

Mass Spectrometry: Electron ionization (EI) is used to generate fragment ions. The mass spectrum of this compound would show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the myristoyl and stearoyl acyl groups.

Conclusion

This compound represents a specific molecular species of triglyceride that, while composed of common fatty acids, has not been the subject of extensive direct research. Its natural occurrence is likely to be in trace amounts within fats and oils that are rich in both myristic and stearic acids, such as certain animal fats and tropical oils. The biosynthesis of this compound is inferred to proceed via the Kennedy pathway, with its formation being dependent on the specific substrate preferences of the acyltransferase enzymes.

For researchers and professionals in drug development and nutritional science, the study of this compound necessitates the use of sophisticated analytical techniques, including lipid extraction, HPLC, and GC-MS. The detailed protocols and workflows provided in this guide offer a foundational approach for the investigation of this and other mixed-acid triglycerides. Further research is warranted to definitively quantify the natural abundance of this compound and to elucidate the precise enzymatic machinery responsible for its synthesis in various organisms. This knowledge could contribute to a more nuanced understanding of lipid metabolism and the functional roles of specific triglyceride molecules in health and disease.

An In-depth Technical Guide on the Biological Functions of 2-Myristyldistearin in Lipid Metabolism

Disclaimer: Direct research on the specific biological functions of 2-Myristyldistearin is limited. This guide provides an in-depth analysis based on the known metabolic roles of its constituent fatty acids, myristic acid and stearic acid, and the general principles of triglyceride metabolism. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with one molecule of myristic acid (a saturated 14-carbon fatty acid) and two molecules of stearic acid (a saturated 18-carbon fatty acid).[1] As a triglyceride, its primary role is likely related to energy storage and transport.[2][3] The biological effects of this compound are predicted to be a composite of the individual actions of myristic and stearic acid following lipolysis.

Predicted Metabolic Fate of this compound

The metabolism of this compound is expected to follow the general pathway of dietary triglyceride digestion, absorption, and transport.

-

Digestion and Absorption: In the small intestine, pancreatic lipase (B570770) will hydrolyze the ester bonds of this compound, releasing free myristic acid, stearic acid, and a 2-monomyristoylglycerol or 2-monostearoylglycerol backbone. These products are then absorbed by enterocytes.

-

Chylomicron Formation and Transport: Within the enterocytes, the fatty acids and monoglycerides (B3428702) are re-esterified to form new triglycerides, which are then packaged into chylomicrons.[4] These lipoprotein particles are secreted into the lymphatic system and subsequently enter the bloodstream.

-

Tissue Uptake and Storage: In the circulation, lipoprotein lipase (LpL) on the surface of endothelial cells hydrolyzes the triglycerides within chylomicrons, releasing myristic and stearic acids for uptake by peripheral tissues, such as adipose tissue for storage or muscle for energy.[5] The chylomicron remnants are then cleared by the liver.

Biological Functions of Constituent Fatty Acids

The biological activity of this compound is largely determined by the functions of myristic acid and stearic acid once they are released.

Myristic acid is a saturated fatty acid that has been shown to influence several cellular processes:

-

Protein Myristoylation: Myristic acid can be co-translationally attached to the N-terminal glycine (B1666218) of a variety of proteins, a process known as N-myristoylation. This lipid modification is crucial for protein-membrane interactions and subcellular targeting, and it plays a significant role in various signal transduction pathways.

-

Signal Transduction: Through myristoylation and other mechanisms, myristic acid is involved in cellular regulation. It can influence signaling pathways that affect cell metabolism.

-

Triglyceride Synthesis: Studies have shown that myristic acid can promote the synthesis of triglycerides in cells by activating the fatty acid synthesis pathway. It may also regulate milk fat synthesis through ubiquitination-lysosome and ubiquitination-proteasome pathways.

-

Sphingolipid Metabolism: Myristic acid can remodel sphingolipid metabolism by influencing both canonical and non-canonical synthesis pathways.

Stearic acid is another saturated fatty acid that has distinct effects on cellular signaling and metabolism:

-

MAP Kinase and ER Stress Signaling: In certain cell types, stearic acid can induce apoptosis through the activation of the p38 MAPK and ER stress signaling pathways.

-

G-Protein Signaling: Stearic acid can be converted to oleic acid, which then S-acylates GNAI proteins. This modification can blunt growth-factor signaling, such as that from the epidermal growth factor receptor (EGFR).

-

Macrophage Differentiation: Dietary stearic acid can promote the differentiation and pro-inflammatory function of CD11c+ macrophages.

-

Lipid Synthesis: Stearic acid has been shown to promote lipid synthesis in bovine mammary epithelial cells through the CD36/Fyn/FAK/mTORC1 axis.

Quantitative Data on the Effects of Myristic and Stearic Acid on Lipid Metabolism

| Fatty Acid | Effect on Plasma Lipids | Study Details | Reference |

| Myristic Acid | Less cholesterolemic than palmitic acid when fed as a synthetic triglyceride. | Human study with healthy women on diets enriched with synthetic triglycerides. | |

| Higher postprandial HDL TAG response compared to stearic acid. | Study in young, healthy men consuming meals enriched in either myristic or stearic acid. | ||

| Significantly upregulated CD36, ADFP, and UB protein expression and increased triglyceride content in bovine mammary epithelial cells at 200 µM. | In vitro study on MAC-T cells. | ||

| Stearic Acid | Neutral effect on serum total and LDL cholesterol compared to myristic and palmitic acids. | Human study with healthy women on diets enriched with synthetic triglycerides. | |

| Lower postprandial HDL TAG response compared to myristic acid. | Study in young, healthy men consuming meals enriched in either myristic or stearic acid. |

Experimental Protocols

The study of this compound in lipid metabolism would involve a series of established protocols for lipid analysis.

-

Folch Method: A common method for extracting lipids from solid tissues using a chloroform:methanol (2:1) solvent system. A subsequent wash with water removes non-lipid contaminants.

-

Bligh-Dyer Method: A variation of the Folch method suitable for biological fluids, which incorporates the water present in the sample into the solvent system.

-

Thin-Layer Chromatography (TLC): A versatile technique for separating lipid classes based on polarity. For neutral lipids like triglycerides, a silica (B1680970) gel stationary phase is used with a nonpolar mobile phase (e.g., petroleum ether:diethyl ether:acetic acid).

-

High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of lipid classes. Reversed-phase HPLC (RP-HPLC) separates lipids based on their acyl chain length and degree of saturation, while hydrophilic interaction liquid chromatography (HILIC) separates them based on their polar head groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly suitable for the analysis of volatile and semi-volatile triglycerides after derivatization.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the identification and quantification of individual triglyceride species in complex biological samples. Multiple Reaction Monitoring (MRM) can be used for targeted analysis of specific triglycerides.

-

Matrix-Assisted Laser Desorption/Ionization-Time of Flight/Time of Flight (MALDI-TOF/TOF) Mass Spectrometry: Can provide detailed structural information of triglycerides, including the position of fatty acids on the glycerol backbone.

-

Cell Culture Models: Various cell lines (e.g., hepatocytes, adipocytes, mammary epithelial cells) can be treated with this compound to study its effects on cellular lipid metabolism and signaling pathways.

-

Animal Models: Rodent models (mice, rats) and rabbits are commonly used to study dyslipidemia and the metabolic effects of dietary fats. Diets can be supplemented with this compound to investigate its impact on plasma lipid profiles, tissue lipid accumulation, and gene expression related to lipid metabolism.

Visualization of Signaling Pathways and Workflows

References

2-Myristyldistearin and its role in cellular processes

An In-depth Technical Guide on 2-Myristyldistearin and its Putative Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a mixed triacylglycerol (TG) containing one myristic acid and two stearic acid acyl chains. While direct research on the specific cellular functions of this compound is limited, this guide provides a comprehensive overview of its potential roles by examining the well-established biological activities of its constituent fatty acids and the broader class of triacylglycerols and diacylglycerols. This document explores the metabolic pathways involving this compound, its putative involvement in cellular signaling through protein acylation and second messenger generation, and its potential implications in health and disease. Detailed experimental protocols for the analysis of such lipids are provided, along with quantitative data on related processes and visual diagrams of key cellular pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

This compound, also known as Glyceryl 1,3-distearate 2-myristate or SMS, is a saturated triacylglycerol. As a neutral lipid, its primary and most well-understood function is as a storage form of energy in lipid droplets within cells.[1][2] The catabolism of such TGs releases fatty acids, which can then undergo β-oxidation to produce ATP or serve as precursors for the synthesis of other lipids and signaling molecules.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₅₃H₁₀₂O₆ |

| Molecular Weight | 835.37 g/mol |

| CAS Number | 2177-98-2 |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water, soluble in organic solvents |

Metabolism of this compound

The synthesis and degradation of this compound are integral to the overall metabolism of triacylglycerols in the cell.

Biosynthesis via the Kennedy Pathway

The primary pathway for de novo TG synthesis in most eukaryotic cells is the Kennedy pathway, which occurs in the endoplasmic reticulum.[3][4] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. For the synthesis of this compound, myristoyl-CoA and stearoyl-CoA are the acyl donors.

Degradation (Lipolysis)

The breakdown of this compound is carried out by a series of lipases, primarily adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL).[5] This process releases the constituent myristic and stearic acids, as well as a glycerol (B35011) backbone.

Role of Constituent Fatty Acids in Cellular Signaling

The biological activity of this compound is likely dictated by its degradation products: myristic acid, stearic acid, and diacylglycerol intermediates.

Myristic Acid and Protein N-Myristoylation

Myristic acid is a 14-carbon saturated fatty acid that can be covalently attached to the N-terminal glycine (B1666218) of a wide range of proteins in a co-translational modification known as N-myristoylation. This process is catalyzed by N-myristoyltransferase (NMT) and is crucial for:

-

Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes.

-

Signal Transduction: Many myristoylated proteins are key components of signaling pathways, including G-protein alpha subunits (Gαi), Src family kinases, and the HIV-1 Gag protein.

-

Protein Stability and Interactions: Myristoylation can influence protein conformation and mediate protein-protein interactions.

The cellular concentration of myristoyl-CoA is tightly regulated and is a limiting factor for N-myristoylation. Therefore, the lipolysis of TGs like this compound could be a source of myristic acid for this critical modification.

Myristic acid itself has been shown to enhance insulin-independent glucose uptake in myotubes in a manner dependent on diacylglycerol kinase (DGK) δ. However, high levels of myristic acid have also been linked to adipose tissue inflammation and systemic insulin (B600854) resistance.

Stearic Acid and Cellular Stress Signaling

Stearic acid, an 18-carbon saturated fatty acid, can also modulate cellular signaling pathways. High concentrations of stearic acid have been shown to induce endoplasmic reticulum (ER) stress and apoptosis in pancreatic β-cells, an effect that can be mitigated by unsaturated fatty acids. The ER stress response involves the activation of pathways such as IRE1α and PERK. Furthermore, intracellular accumulation of stearic acid in macrophages can trigger inflammatory signaling through JNK and NF-κB pathways, leading to ER stress-mediated apoptosis.

Conversely, stearic acid has also been reported to act as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which could potentially enhance insulin receptor signaling.

Diacylglycerol as a Second Messenger

Diacylglycerol (DAG) intermediates, such as 1-stearoyl-2-myristoyl-diacylglycerol, produced during the synthesis or degradation of this compound, are potent second messengers. A primary role of DAG is the activation of protein kinase C (PKC) isoforms, which are involved in a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Quantitative Data on Related Cellular Processes

While quantitative data for this compound is not available, the following table summarizes relevant data for its components and related enzymes.

| Molecule/Enzyme | Process | Parameter | Value | Organism/System |

| N-Myristoyltransferase (NMT) | N-Myristoylation | Km for Myristoyl-CoA | ~1-100 µM | Varied |

| N-Myristoyltransferase (NMT) | N-Myristoylation | Cellular Myristoyl-CoA | ~5 nM | Animal cells |

| Myristic Acid | Glucose Uptake | Fold increase in glucose uptake | ~1.4 | Mouse C2C12 myotubes |

| Stearic Acid | PTP1B Inhibition | IC₅₀ | ~10 µM | Cell-free assay |

| Protein Kinase C (PKC) | Activation by Fatty Acid | Effective Concentration | 20-50 µM | Purified enzyme |

Experimental Protocols

Lipid Extraction and Analysis of this compound by LC-MS/MS

This protocol provides a general workflow for the identification and quantification of this compound from cultured cells.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest under desired conditions. Treat with agents that may alter lipid metabolism if required.

-

Harvesting and Lysis: Harvest cells and lyse them, typically by sonication in a suitable buffer.

-

Lipid Extraction: Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water). An internal standard, such as a TG with odd-chain fatty acids (e.g., triheptadecanoin), should be added at the beginning of the extraction for quantification.

-

Phase Separation and Collection: Centrifuge the mixture to separate the aqueous and organic phases. Carefully collect the lower organic phase containing the lipids.

-

Sample Preparation for MS: Evaporate the solvent from the organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., methanol:chloroform).

-

LC-MS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatography: Use a reverse-phase C18 column to separate the different TG species based on their hydrophobicity.

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. The precursor ion will be the [M+NH₄]⁺ adduct of this compound, and the product ions will correspond to the neutral loss of myristic and stearic acids.

-

-

Data Analysis: Identify this compound based on its retention time and specific MRM transitions. Quantify its abundance by comparing the peak area to that of the internal standard.

Role in Drug Development

The enzymes involved in the metabolism of this compound and the signaling pathways influenced by its components represent potential targets for drug development.

-

N-Myristoyltransferase (NMT) Inhibitors: NMT is an attractive drug target for anti-fungal and anti-cancer therapies, as myristoylation is essential for the function of many proteins involved in pathogenesis.

-

DGAT Inhibitors: Diacylglycerol acyltransferase (DGAT) inhibitors are being investigated for the treatment of metabolic diseases such as obesity and type 2 diabetes by reducing the synthesis of triacylglycerols.

-

Modulation of Fatty Acid Signaling: Understanding how specific fatty acids like myristic and stearic acid influence inflammation, ER stress, and insulin sensitivity could lead to novel therapeutic strategies for metabolic and inflammatory diseases.

Conclusion

While this compound itself is not extensively studied, its role as a reservoir for the bioactive lipids myristic acid, stearic acid, and diacylglycerol positions it as a potentially important molecule in cellular physiology. The degradation of this compound can release fatty acids that are not only crucial for energy metabolism but also for critical post-translational modifications and the modulation of complex signaling networks. Further research using advanced lipidomics techniques is warranted to elucidate the specific cellular contexts in which this compound is synthesized and degraded, and to fully understand its contribution to cellular homeostasis and disease. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted roles of this and other specific triacylglycerol species.

References

- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymes of triacylglycerol synthesis and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Asymmetric Triglycerides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycerides, the primary components of fats and oils, are fundamentally defined by the specific arrangement of three fatty acid chains on a glycerol (B35011) backbone. While often considered as a homogenous group of energy storage molecules, the positional distribution of these fatty acids gives rise to molecular asymmetry, a feature with profound implications for the physicochemical properties and biological functions of the lipid. This technical guide provides an in-depth exploration of the discovery and history of asymmetric triglycerides, detailing the seminal experimental work that unveiled their non-random structure. It presents a comprehensive overview of the evolution of analytical techniques, from early enzymatic assays to modern chromatographic and mass spectrometric methods, complete with detailed experimental protocols. Furthermore, this guide summarizes key quantitative data on the stereospecific composition of natural fats, outlines enzymatic and chemical strategies for the synthesis of defined asymmetric triglycerides, and examines the influence of this asymmetry on metabolic pathways.

Introduction: The Concept of Asymmetry in Triglycerides

Triglycerides, or triacylglycerols (TAGs), are esters derived from a glycerol molecule and three fatty acids. The stereochemistry of the glycerol backbone is defined by the stereospecific numbering (sn) system, designating the three positions as sn-1, sn-2, and sn-3. A triglyceride is considered symmetrical if the fatty acids at the sn-1 and sn-3 positions are identical. Conversely, an asymmetric triglyceride possesses different fatty acids at the sn-1 and sn-3 positions. This seemingly subtle structural difference has significant consequences for the molecule's physical properties, such as its melting point and crystallization behavior, and dictates its metabolic fate, including digestion, absorption, and incorporation into metabolic pathways. The non-random distribution of fatty acids in natural fats and oils underscores the biological importance of this asymmetry.

Historical Perspective: From Postulation to Proof

The journey to understanding the asymmetric nature of triglycerides was a gradual process, evolving from early observations of the physical properties of fats to the development of sophisticated analytical techniques capable of elucidating their precise molecular structure.

Early Postulates of Non-Random Distribution

Long before the definitive analytical proof, researchers in the early 20th century, such as T. P. Hilditch , observed that the physical and chemical properties of natural fats could not be explained by a random assortment of fatty acids on the glycerol backbone. Through extensive studies on the composition of various vegetable and animal fats, Hilditch and his contemporaries laid the groundwork for the idea that the distribution of fatty acids was, in fact, ordered. These early investigations, while not providing direct proof of asymmetry, strongly suggested that the arrangement of fatty acids was a controlled biological process rather than a random chemical event.

The Analytical Breakthrough: The Brockerhoff Method

A pivotal moment in the history of asymmetric triglycerides came in 1965 when H. Brockerhoff published a groundbreaking method for the stereospecific analysis of triglycerides.[1][2] This elegant, multi-step enzymatic assay provided the first definitive means of determining the fatty acid composition at each of the three sn-positions of the glycerol backbone. The Brockerhoff method, in its original and modified forms, became the gold standard for triglyceride analysis for many years and unequivocally confirmed the widespread existence of asymmetric triglycerides in nature.

The principle of the Brockerhoff method relies on the stereospecificity of certain enzymes, particularly pancreatic lipase (B570770) and phospholipase A2. Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triglyceride, leaving the fatty acid at the sn-2 position intact in the form of a 2-monoacylglycerol.[3][4] This allows for the direct determination of the fatty acid composition at the sn-2 position. To differentiate between the sn-1 and sn-3 positions, the triglyceride is first partially hydrolyzed to a mixture of diacylglycerols, which are then chemically converted to phospholipids (B1166683). Phospholipase A2, which specifically cleaves the fatty acid at the sn-2 position of the "natural" sn-glycero-3-phosphorylcholine, is then used to distinguish between the sn-1 and sn-3 positions.

Evolution of Analytical Methodologies

The foundational work of Brockerhoff spurred the development of more rapid, sensitive, and detailed methods for the analysis of asymmetric triglycerides. The evolution of these techniques has been driven by advances in chromatography and mass spectrometry.

Chiral High-Performance Liquid Chromatography (HPLC)

The advent of chiral stationary phases for HPLC revolutionized the separation of enantiomeric and diastereomeric lipid molecules. Chiral HPLC allows for the direct separation of the enantiomeric forms of diacylglycerols or monoacylglycerols derived from the parent triglyceride, thereby enabling the determination of the fatty acid composition at the sn-1 and sn-3 positions.[5] This approach often involves the derivatization of the acylglycerols with a chiral or UV-active tag to facilitate separation and detection.

Mass Spectrometry (MS)

Mass spectrometry has become an indispensable tool for the structural elucidation of lipids, including asymmetric triglycerides. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for the separation and identification of a wide array of triglyceride species in complex mixtures. Tandem mass spectrometry (MS/MS) techniques allow for the fragmentation of triglyceride ions, yielding product ions that are characteristic of the fatty acid composition and, in some cases, their positions on the glycerol backbone. Neutral loss scans and precursor ion scans are common MS techniques used to identify the fatty acyl chains present in a triglyceride. More advanced techniques, such as ion mobility-mass spectrometry, can even provide separation of isomeric triglycerides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method for the regiospecific analysis of triglycerides. The chemical shifts of the carbonyl carbons of the fatty acyl chains are sensitive to their position on the glycerol backbone, allowing for the differentiation and quantification of fatty acids at the sn-2 position versus the sn-1 and sn-3 positions. While not able to distinguish between sn-1 and sn-3, ¹³C NMR provides a rapid and accurate determination of the overall positional distribution of fatty acids.

Experimental Protocols

Brockerhoff's Method for Stereospecific Analysis (Classical Enzymatic Approach)

Objective: To determine the fatty acid composition at the sn-1, sn-2, and sn-3 positions of a triglyceride.

Materials:

-

Triglyceride sample

-

Pancreatin (B1164899) (source of pancreatic lipase)

-

Tris-HCl buffer (pH 8.0)

-

Bile salts

-

CaCl₂

-

Diethyl ether

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Reagents for conversion of diacylglycerols to phospholipids (e.g., phosphorus oxychloride, choline)

-

Phospholipase A2

-

Borate (B1201080) buffer (pH 7.0)

-

Reagents for fatty acid methyl ester (FAME) preparation (e.g., BF₃-methanol)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

Pancreatic Lipase Hydrolysis:

-

Incubate the triglyceride sample with pancreatin in Tris-HCl buffer containing bile salts and CaCl₂ at 37°C for a short period (e.g., 2-5 minutes) to achieve partial hydrolysis.

-

Stop the reaction by adding ethanol (B145695) and acidifying with HCl.

-

Extract the lipids with diethyl ether.

-

-

Isolation of 2-Monoacylglycerols:

-

Separate the reaction products (unreacted triglycerides, diacylglycerols, monoacylglycerols, and free fatty acids) by TLC.

-

Scrape the band corresponding to 2-monoacylglycerols from the TLC plate and extract the lipids.

-

-

Analysis of sn-2 Position:

-

Prepare FAMEs from the isolated 2-monoacylglycerols.

-

Analyze the FAMEs by GC to determine the fatty acid composition of the sn-2 position.

-

-

Preparation and Hydrolysis of Phospholipids:

-

Partially hydrolyze the original triglyceride to a mixture of 1,2- and 2,3-diacylglycerols.

-

Convert the diacylglycerol mixture to phosphatidylcholines.

-

Hydrolyze the phosphatidylcholines with phospholipase A2 in a borate buffer. This will specifically cleave the fatty acid from the sn-2 position of the 1,2-diacyl-sn-glycero-3-phosphorylcholine.

-

-

Analysis of sn-1 and sn-3 Positions:

-

Isolate the resulting lysophosphatidylcholine (B164491) (containing the sn-1 fatty acid) and the unhydrolyzed 2,3-diacyl-sn-glycero-3-phosphorylcholine.

-

Prepare FAMEs from the lysophosphatidylcholine to determine the fatty acid composition of the sn-1 position.

-

The fatty acid composition of the sn-3 position can be calculated by subtracting the compositions of the sn-1 and sn-2 positions from the total fatty acid composition of the original triglyceride.

-

Chiral HPLC for Enantiomeric Separation of Diacylglycerol Derivatives

Objective: To separate the enantiomeric 1,2- and 2,3-diacylglycerols for stereospecific analysis.

Materials:

-

Diacylglycerol mixture (from partial hydrolysis of triglycerides)

-

Derivatizing agent (e.g., (S)-(+)-1-(1-naphthyl)ethyl isocyanate)

-

HPLC system with a chiral column (e.g., cellulose-tris(3,5-dimethylphenylcarbamate))

-

Mobile phase (e.g., hexane:isopropanol (B130326) gradient)

-

UV detector

Procedure:

-

Derivatization:

-

React the diacylglycerol mixture with the chiral derivatizing agent to form diastereomeric derivatives.

-

-

HPLC Separation:

-

Inject the derivatized sample onto the chiral HPLC column.

-

Elute the diastereomers using an appropriate mobile phase gradient.

-

Monitor the elution profile with a UV detector.

-

-

Fraction Collection and Analysis:

-

Collect the separated diastereomeric fractions.

-

Prepare FAMEs from each fraction.

-

Analyze the FAMEs by GC to determine the fatty acid compositions of the original 1,2- and 2,3-diacylglycerols, which correspond to the sn-1,2 and sn-2,3 positions of the parent triglyceride.

-

LC-MS/MS for Triglyceride Regioisomer Analysis

Objective: To identify and quantify triglyceride regioisomers in a complex mixture.

Materials:

-

Lipid extract containing triglycerides

-

LC-MS/MS system (e.g., with a C18 reversed-phase column and a triple quadrupole or Q-TOF mass spectrometer)

-

Mobile phase (e.g., gradient of acetonitrile (B52724) and isopropanol with an ammonium (B1175870) formate (B1220265) additive)

Procedure:

-

Chromatographic Separation:

-

Inject the lipid extract onto the reversed-phase LC column to separate triglycerides based on their partition number (carbon number minus twice the number of double bonds).

-

-

Mass Spectrometric Detection:

-

Ionize the eluting triglycerides using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Perform MS/MS analysis on selected precursor ions corresponding to specific triglyceride masses.

-

-

Fragmentation Analysis:

-

Analyze the product ion spectra. The neutral loss of a specific fatty acid as a free fatty acid or a ketene (B1206846) can indicate its presence in the triglyceride.

-

The relative abundance of fragment ions corresponding to the loss of fatty acids from the sn-1/3 versus the sn-2 position can be used to differentiate and quantify regioisomers. The loss of a fatty acid from the sn-2 position is often less favorable, resulting in a lower intensity fragment ion.

-

Synthesis of Asymmetric Triglycerides

The synthesis of structurally defined asymmetric triglycerides is crucial for studying their physical properties and biological activities. Both enzymatic and chemical methods have been developed for this purpose.

Enzymatic Synthesis

Enzymatic synthesis offers the advantage of high regio- and stereoselectivity under mild reaction conditions. Lipases are the most commonly used enzymes for this purpose.

-

1,3-Specific Lipases: These enzymes, such as those from Rhizomucor miehei or Thermomyces lanuginosus, can be used to specifically acylate the sn-1 and sn-3 positions of a 2-monoacylglycerol with desired fatty acids. Alternatively, they can be used for the acidolysis or interesterification of a symmetric triglyceride at the sn-1 and sn-3 positions.

Example Protocol: Two-Step Enzymatic Synthesis of an MLM-type Structured Lipid

-

Ethanolysis to produce 2-monoacylglycerols (2-MAGs):

-

A triglyceride rich in the desired sn-2 fatty acid is subjected to ethanolysis using a 1,3-specific lipase (e.g., Novozym 435) in a solvent-free system.

-

The reaction is monitored to maximize the yield of 2-MAGs.

-

-

Esterification of 2-MAGs:

-

The resulting 2-MAG mixture is then esterified with a medium-chain fatty acid (or its ethyl ester) using a 1,3-specific lipase to form the MLM-type structured lipid.

-

Chemical Synthesis

Chemical synthesis provides a versatile route to a wide range of asymmetric triglycerides, although it may require the use of protecting groups to achieve the desired regioselectivity. A common strategy involves the use of a chiral glycerol precursor, such as solketal (B138546) (isopropylidene glycerol), to control the stereochemistry.

Quantitative Data on Asymmetric Triglyceride Composition

The following tables summarize representative quantitative data on the fatty acid distribution in the sn-1, sn-2, and sn-3 positions of triglycerides from various natural sources.

Table 1: Positional Distribution (mol %) of Major Fatty Acids in Selected Vegetable Oils

| Oil | Fatty Acid | sn-1 | sn-2 | sn-3 |

| Olive Oil | Palmitic (16:0) | 18 | 2 | 1 |

| Stearic (18:0) | 4 | 0 | 1 | |

| Oleic (18:1) | 36 | 94 | 49 | |

| Linoleic (18:2) | 42 | 4 | 49 | |

| Soybean Oil | Palmitic (16:0) | 14 | 2 | 11 |

| Stearic (18:0) | 6 | 0 | 3 | |

| Oleic (18:1) | 16 | 21 | 30 | |

| Linoleic (18:2) | 61 | 68 | 51 | |

| Linolenic (18:3) | 3 | 9 | 5 | |

| Palm Oil | Palmitic (16:0) | 64 | 9 | 12 |

| Stearic (18:0) | 6 | 0 | 3 | |

| Oleic (18:1) | 21 | 58 | 55 | |

| Linoleic (18:2) | 9 | 33 | 30 |

Data compiled from various sources. Actual values may vary depending on the specific cultivar, growing conditions, and processing methods.

Table 2: Positional Distribution (mol %) of Major Fatty Acids in Selected Animal Fats

| Fat | Fatty Acid | sn-1 | sn-2 | sn-3 |

| Lard | Palmitic (16:0) | 29 | 64 | 3 |

| Stearic (18:0) | 14 | 2 | 2 | |

| Oleic (18:1) | 43 | 24 | 67 | |

| Linoleic (18:2) | 11 | 9 | 22 | |

| Human Milk Fat | Palmitic (16:0) | 20 | 60 | 10 |

| Oleic (18:1) | 35 | 25 | 35 | |

| Bovine Milk Fat | Butyric (4:0) | 0 | 0 | 9 |

| Palmitic (16:0) | 38 | 32 | 10 | |

| Oleic (18:1) | 25 | 28 | 32 |

Data compiled from various sources. Actual values can be influenced by diet and genetics.

Biological Significance and Signaling Pathways

The specific positioning of fatty acids on the glycerol backbone has profound biological consequences. The digestion of triglycerides in the small intestine is catalyzed by pancreatic lipase, which, as previously mentioned, preferentially hydrolyzes the sn-1 and sn-3 positions. This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). The 2-MAG is readily absorbed by the intestinal cells and serves as the backbone for the re-synthesis of triglycerides before they are packaged into chylomicrons and released into the lymphatic system. Therefore, the fatty acid at the sn-2 position is more likely to be conserved and absorbed as part of a monoacylglycerol.

Diacylglycerol (DAG) Signaling

The stereoisomeric form of diacylglycerols (DAGs), which can be generated from the hydrolysis of triglycerides, plays a critical role in intracellular signaling. Specifically, 1,2-sn-diacylglycerol is a potent activator of protein kinase C (PKC), a key enzyme in numerous signaling cascades that regulate cell growth, differentiation, and apoptosis. The asymmetric nature of dietary triglycerides can therefore influence the generation of specific DAG isomers upon hydrolysis by intracellular lipases, potentially impacting these signaling pathways.

Caption: Stereospecific generation of diacylglycerol (DAG) isomers and their differential roles in signaling.

Experimental and Logical Workflows

Historical Evolution of Asymmetric Triglyceride Analysis

Caption: Timeline of key advancements in the analysis of asymmetric triglycerides.

General Workflow for Stereospecific Analysis of Triglycerides

Caption: A generalized workflow for the stereospecific analysis of triglycerides.

Conclusion

The discovery and ongoing study of asymmetric triglycerides have transformed our understanding of lipid chemistry and biology. From early, indirect evidence of non-random fatty acid distribution to the sophisticated analytical techniques of today, the field has progressively unveiled the critical role of stereochemistry in the function of these fundamental molecules. For researchers in nutrition, food science, and drug development, an appreciation of triglyceride asymmetry is paramount. The ability to both analyze the stereospecific composition of natural fats and to synthesize structurally defined asymmetric triglycerides provides powerful tools for investigating their metabolic effects and for developing novel therapeutic and nutritional products. Future research will undoubtedly continue to uncover the intricate ways in which the asymmetric architecture of triglycerides influences health and disease.

References

- 1. Critical considerations for fast and accurate regiospecific analysis of triacylglycerols using quantitative 13C NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A STEREOSPECIFIC ANALYSIS OF TRIGLYCERIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Characterization of triacylglycerol enantiomers using chiral HPLC/APCI-MS and synthesis of enantiomeric triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 2-Myristyldistearin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of 2-Myristyldistearin, a triglyceride of significant interest in pharmaceutical and materials science. The following protocols outline key analytical techniques, including chromatography, mass spectrometry, and spectroscopy, to ensure accurate and reliable identification and quantification.

Introduction to this compound

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with one myristic acid and two stearic acid molecules at the 1, 2, and 3 positions. The specific isomer, 1,3-Distearoyl-2-myristoyl-glycerol (SMS), is a common component in various lipid-based formulations, including lipid nanoparticles (LNPs) for drug delivery.[1] Accurate identification and quantification of this compound are critical for formulation development, quality control, and stability testing.

Analytical Techniques for Identification and Quantification

A suite of analytical techniques can be employed for the comprehensive analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or analysis within a complex matrix.

Key Analytical Methods:

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following sections provide detailed protocols for each of these techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and widely adopted technique for the analysis of triglycerides like this compound.[2] It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[3][4] Reversed-phase HPLC is commonly used for the separation of triglycerides based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC-MS/MS for this compound

This protocol outlines a method for the identification and semi-quantitative analysis of this compound in a lipid formulation.

3.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (ACN), HPLC grade

-

Isopropanol (IPA), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Sample dissolution solvent: Chloroform/Methanol (2:1, v/v)

3.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source[5]

3.3. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the sample dissolution solvent at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the lipid formulation containing this compound in the sample dissolution solvent to achieve a final concentration within the calibration range of the working standards. For complex matrices like plasma, a protein precipitation step with cold ACN may be necessary.[6]

3.4. HPLC Method Parameters

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3.5. Mass Spectrometry Method Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp | 350 °C |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for identification |

3.6. Data Presentation: MRM Transitions for this compound

For quantitative analysis using MRM, specific precursor-to-product ion transitions are monitored. The fragmentation of triglycerides in the mass spectrometer often involves the neutral loss of one of the fatty acid chains.[7] For this compound (C53H102O6, MW: 863.4 g/mol ), the [M+NH4]+ adduct is often observed.

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 881.8 ([M+NH4]+) | 603.5 | Neutral loss of Myristic Acid (C14H28O2) |

| 881.8 ([M+NH4]+) | 577.5 | Neutral loss of Stearic Acid (C18H36O2) |

3.7. Workflow Diagram

Caption: Workflow for the identification and quantification of this compound using HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile triglycerides.[2] For triglycerides, derivatization is often required to increase their volatility. A common approach is transesterification to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

Experimental Protocol: GC-MS Analysis of this compound via FAMEs

This protocol describes the indirect identification of this compound by analyzing its constituent fatty acids as FAMEs.

4.1. Materials and Reagents

-

This compound reference standard

-

Hexane (B92381), GC grade

-

Methanol, anhydrous, GC grade

-

Sodium methoxide (B1231860) solution (0.5 M in methanol)

-

Saturated sodium chloride solution

-

Sodium sulfate, anhydrous

-

FAME internal standard (e.g., C17:0 methyl ester)

4.2. Instrumentation

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector

-

Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm)

4.3. Sample Preparation (Transesterification)

-

Accurately weigh approximately 10 mg of the lipid sample into a screw-cap test tube.

-

Add 1 mL of the FAME internal standard solution.

-

Add 2 mL of hexane and 2 mL of 0.5 M sodium methoxide in methanol.

-

Cap the tube tightly and vortex for 2 minutes.

-

Allow the layers to separate.

-

Transfer the upper hexane layer containing the FAMEs to a new vial.

-

Wash the hexane layer with 2 mL of saturated sodium chloride solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Transfer the dried hexane solution to a GC vial for analysis.

4.4. GC-MS Method Parameters

| Parameter | Value |

| Column | DB-23, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 10 min |

| MS Transfer Line | 250 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Scan Range | 50-550 m/z |

4.5. Data Presentation: Expected FAMEs from this compound

The GC-MS analysis will not detect the intact this compound but rather its constituent fatty acid methyl esters. The expected ratio of myristate to stearate (B1226849) will be 1:2.

| Fatty Acid Methyl Ester | Retention Time (min) | Key Mass Fragments (m/z) |

| Methyl Myristate (C14:0) | ~15.5 | 242 (M+), 211, 199, 143, 87, 74 |

| Methyl Stearate (C18:0) | ~22.8 | 298 (M+), 267, 255, 199, 143, 87, 74 |